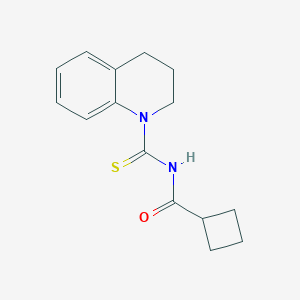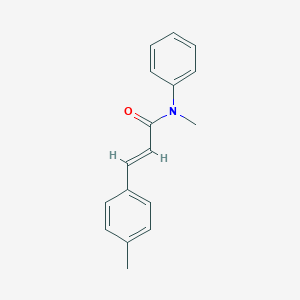![molecular formula C17H20ClN3O3S B319381 N-(tert-butyl)-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide](/img/structure/B319381.png)
N-(tert-butyl)-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide is a complex organic compound with a molecular formula of C17H20ClN3O3S and a molecular weight of 381.877 Da . This compound is known for its unique chemical structure, which includes a tert-butyl group, a chlorophenyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
The synthesis of N-(tert-butyl)-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide typically involves multiple steps. One common synthetic route includes the reaction of 3-chlorophenyl isocyanate with N-tert-butyl-4-aminobenzenesulfonamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
N-(tert-butyl)-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
N-(tert-butyl)-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide can be compared with other similar compounds such as:
N-tert-butyl-4-{[(3-chlorophenyl)carbamoyl]amino}benzamide: This compound has a similar structure but lacks the sulfonamide group, which can result in different chemical and biological properties.
N-butylbenzenesulfonamide: This compound has a simpler structure with a butyl group instead of the tert-butyl and chlorophenyl groups, leading to different reactivity and applications.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H20ClN3O3S |
|---|---|
Peso molecular |
381.9 g/mol |
Nombre IUPAC |
1-[4-(tert-butylsulfamoyl)phenyl]-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C17H20ClN3O3S/c1-17(2,3)21-25(23,24)15-9-7-13(8-10-15)19-16(22)20-14-6-4-5-12(18)11-14/h4-11,21H,1-3H3,(H2,19,20,22) |
Clave InChI |
OYZMTIMQKLIDIY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl |
SMILES canónico |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,4-dichlorophenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B319299.png)
![4-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B319302.png)
![N-(tert-butyl)-4-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B319304.png)
![N-acetyl-4-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B319305.png)
![4-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)-N,N-diethylbenzenesulfonamide](/img/structure/B319306.png)
![N-(cyclobutylcarbonyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B319307.png)
![N-(cyclobutylcarbonyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B319309.png)

![Methyl 4-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)benzoate](/img/structure/B319311.png)
![ethyl 2-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B319316.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B319317.png)
![Methyl 2-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzoate](/img/structure/B319318.png)
![3-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B319320.png)

